

GTx-027: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	GTx-027	
Cat. No.:	B15541534	Get Quote

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of the selective androgen receptor modulator (SARM) **GTx-027**, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

GTx-027, also known as (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, is a nonsteroidal SARM.[1] It is structurally analogous to enobosarm (GTx-024).[1]

Chemical Identifiers

Identifier	Value
IUPAC Name	(2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide[1]
CAS Number	928122-40-1[1]
Molecular Formula	C18H14CIN3O3[1]
Molar Mass	355.78 g/mol [1]
SMILES	CINVALID-LINK (C(=O)NC2=CC(=C(C=C2)C#N)CI)O[1]



Physicochemical Properties

Property	Value	
Physical State	Solid	
Solubility	Soluble in DMSO, PEG300, and Corn Oil.[2] A common vehicle for oral administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]	

Mechanism of Action and Biological Activity

GTx-027 is a selective modulator of the androgen receptor (AR), exhibiting both agonistic (androgenic) and antagonistic (antiandrogenic) effects in a tissue-specific manner.[1] Its primary mechanism involves binding to the AR and subsequently modulating the transcription of target genes.

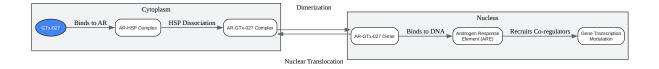
Quantitative Biological Data

Parameter	Value	Cell Line/Model
AR Transactivation EC50	1.8 nM[2][3]	HEK-293 cells[3]
N-C Interaction EC50	149.8 nM[3]	HEK-293 cells[3]

Signaling Pathway

GTx-027 exerts its effects by modulating the androgen receptor signaling pathway. Upon binding to the AR in the cytoplasm, **GTx-027** induces a conformational change, leading to the dissociation of heat shock proteins. The activated AR-**GTx-027** complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits co-regulators and modulates the transcription of target genes involved in various cellular processes.





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GTx-027 Androgen Receptor Signaling Pathway

Experimental Protocols Synthesis of GTx-027

While a detailed, step-by-step synthesis protocol for **GTx-027** is not publicly available, the synthesis of analogous nonsteroidal SARMs typically involves a multi-step process. For a similar compound, SARM 2f, the synthesis involved a six-step reaction starting from commercially available reagents, including steps like methylation, epoxidation, epoxide opening, and a final coupling reaction.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of synthesized **GTx-027**.

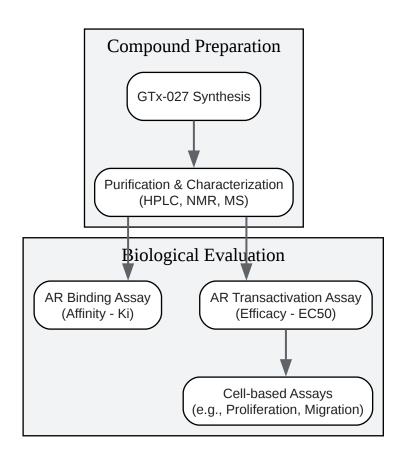
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final compound.

In Vitro Assays



This assay determines the affinity of **GTx-027** for the androgen receptor. A common method is a competitive binding assay using a radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), and a source of AR, like rat prostate cytosol or a recombinant AR protein.[4][5] The assay measures the ability of **GTx-027** to displace the radiolabeled ligand from the receptor.

This assay measures the functional activity of **GTx-027** as an AR agonist or antagonist. HEK-293 cells are co-transfected with a human AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[3] The cells are then treated with varying concentrations of **GTx-027**, and the resulting luciferase activity is measured to determine the EC₅₀.[3]



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In Vitro Evaluation Workflow for GTx-027

In Vivo Models

To evaluate the anti-tumor efficacy of **GTx-027**, a xenograft model using androgen receptor-expressing breast cancer cells (e.g., MDA-MB-231-AR) is employed.

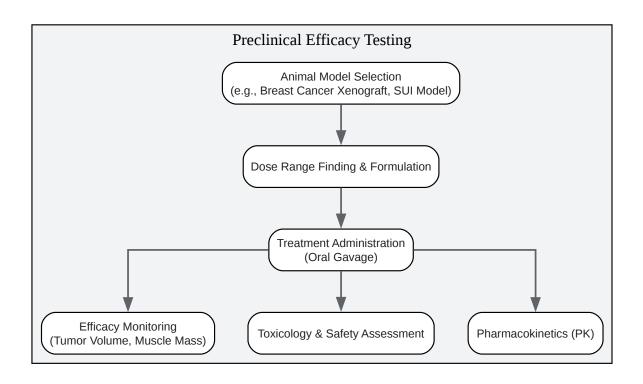


- Cell Culture: MDA-MB-231-AR cells are cultured in appropriate media.
- Implantation: A suspension of cells (e.g., 5 million cells per mouse) is mixed with Matrigel and implanted subcutaneously into the flank of female immunodeficient mice (e.g., nude mice).[6]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 200-300 mm³).[6]
- Treatment: Mice are randomized into treatment and vehicle control groups. **GTx-027** is administered orally at a specified dose (e.g., 30 mg/kg/day).[6]
- Monitoring: Tumor volume and body weight are measured regularly (e.g., three times a week).[6]
- Endpoint: After a predetermined period (e.g., 5 weeks), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, gene expression).[6]

The anabolic effects of **GTx-027** on pelvic floor muscles are assessed in an ovariectomized (OVX) mouse model, which mimics post-menopausal SUI.

- Ovariectomy: Female mice (e.g., C57BL/6) undergo bilateral ovariectomy to induce muscle atrophy.[2]
- Treatment: After a recovery period, mice are treated with **GTx-027** (e.g., 0.5-5 mg/kg, orally) or vehicle for a specified duration (e.g., 28 days).[2]
- Endpoint: At the end of the treatment period, mice are euthanized, and the pelvic floor muscles are dissected and weighed.[2]





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In Vivo Efficacy Testing Workflow for GTx-027

Conclusion

GTx-027 is a potent and selective androgen receptor modulator with demonstrated preclinical efficacy in models of breast cancer and stress urinary incontinence. This technical guide provides a foundational understanding of its chemical and biological properties, along with an overview of key experimental methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential.

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